molecular formula C17H22ClN5 B15122595 6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine

6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine

Cat. No.: B15122595
M. Wt: 331.8 g/mol
InChI Key: ZLFXJJAMNXWAKN-UHFFFAOYSA-N
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Description

6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine is a complex organic compound that features a piperazine ring, a pyridazine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine typically involves multiple steps. One common approach is the Mannich reaction, which incorporates the piperazine moiety into the compound . The reaction conditions often involve the use of solvents like toluene and ethyl acetate, and the reaction progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule .

Scientific Research Applications

6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H22ClN5

Molecular Weight

331.8 g/mol

IUPAC Name

6-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyridazin-3-amine

InChI

InChI=1S/C17H22ClN5/c1-21(2)16-7-8-17(20-19-16)23-11-9-22(10-12-23)13-14-5-3-4-6-15(14)18/h3-8H,9-13H2,1-2H3

InChI Key

ZLFXJJAMNXWAKN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Cl

Origin of Product

United States

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